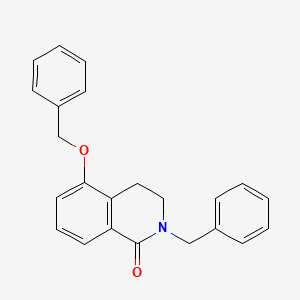

2-benzyl-5-(benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

2-benzyl-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c25-23-21-12-7-13-22(26-17-19-10-5-2-6-11-19)20(21)14-15-24(23)16-18-8-3-1-4-9-18/h1-13H,14-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLSTILLZPQSFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-(benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline core.

Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction, where the hydroxyl group on the isoquinoline core reacts with benzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The reactions would be optimized for yield and efficiency, and the use of continuous flow reactors might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-(benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The benzyl and benzyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution might involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various dihydroisoquinoline derivatives.

Scientific Research Applications

2-benzyl-5-(benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-benzyl-5-(benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The benzyl and benzyloxy groups can enhance binding affinity and specificity, allowing the compound to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The structural and functional nuances of 2-benzyl-5-(benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one are best understood through comparison with analogs. Below is a detailed analysis, supported by synthesized data and research findings:

Structural and Functional Insights

The electron-withdrawing Cl group may also influence electrophilic cyclization kinetics during synthesis . Benzyloxy vs.

Synthetic Methodologies One-Pot Strategies: The target compound’s synthesis via reductive amination and amidation in a single pot () offers operational simplicity and higher yields compared to multi-step protocols for analogs like the 4-chlorobenzyl variant . Acid-Catalyzed Cyclization: highlights that strong acids promote carbamate dication formation, a pathway applicable to dihydroisoquinolinones. However, the target compound’s benzyloxy group may require milder conditions to avoid ether cleavage .

Physicochemical Properties

- Lipophilicity : The benzyloxy group in the target compound increases logP compared to methoxy analogs, as seen in . This may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Thermal Stability : Halogenated derivatives (e.g., ) show higher thermal stability due to stronger C-Cl bonds, whereas the parent compound’s benzyl groups may confer oxidative sensitivity .

Biological Activity

2-benzyl-5-(benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound classified under isoquinolines, known for their diverse biological activities. This compound features a dihydroisoquinolinone core with both benzyl and benzyloxy substituents, contributing to its potential therapeutic applications. Understanding its biological activity is crucial for developing new pharmacological agents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 295.36 g/mol

- CAS Number : 850905-30-5

This compound's unique structure enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the benzyl and benzyloxy groups is believed to enhance the compound's binding affinity to these targets, modulating various biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that play critical roles in cellular processes.

- Receptor Binding : Its structure allows for effective binding to various receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating cell cycle progression and promoting necrosis.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

- Antimicrobial Activity : Its structural analogs have demonstrated antimicrobial properties, indicating that this compound may also possess similar effects.

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound in various contexts:

Table 1: Summary of Biological Activities

| Study | Activity | Findings |

|---|---|---|

| Anticancer | Induced apoptosis in cancer cell lines | |

| Neuroprotection | Reduced oxidative stress markers in neuronal cells | |

| Antimicrobial | Inhibited growth of Gram-positive bacteria |

Case Study: Anticancer Activity

A notable study investigated the effects of this compound on glioblastoma cells. The results indicated:

- Cell Cycle Arrest : The compound caused significant arrest at the M phase.

- Apoptosis Induction : Increased expression of apoptosis-related genes was observed.

These findings highlight its potential as a therapeutic agent against aggressive cancer types.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-benzyl-5-(benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one, and what reaction conditions are critical for optimizing yields?

- The synthesis typically involves multi-step organic reactions, including cyclization of precursors with benzyl and benzyloxy functionalities. For example, isoxazole or oxadiazole ring formation via cyclization reactions under controlled temperatures (80–120°C) in solvents like dichloromethane or ethanol is critical. Catalysts such as 4-dimethylaminopyridine (DMAP) may enhance acylation steps .

- Key steps :

Protection of hydroxyl groups with benzyl chloride under basic conditions.

Cyclization using dehydrating agents (e.g., POCl₃) to form the dihydroisoquinolinone core.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

- NMR spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions (e.g., benzyl vs. benzyloxy groups). Aromatic protons typically appear as multiplet signals between δ 6.8–7.5 ppm, while carbonyl resonances (C=O) are observed near δ 165–175 ppm in ¹³C NMR .

- X-ray crystallography : Monoclinic crystal systems (space group C2/c) with hydrogen bonding (e.g., O–H···N) and C–H···π interactions confirm molecular packing. Lattice parameters (e.g., a = 21.350 Å, β = 100.227°) are critical for structural validation .

Q. What are the recommended storage conditions and stability profiles for this compound?

- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the benzyloxy group. Stability tests in DMSO or ethanol over 72 hours (monitored via HPLC) show <5% degradation under dark conditions .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final cyclization step?

- Reaction optimization :

- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 150°C vs. 24 hours conventional).

- Screen Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to improve electrophilic aromatic substitution efficiency.

- Yield improvement :

- Isolate intermediates (e.g., hydroxylamine derivatives) before cyclization to minimize side reactions .

Q. What strategies are effective for evaluating the bioactivity of this compound, particularly in anticancer or antimicrobial assays?

- In vitro assays :

- Anticancer: MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using nonlinear regression.

- Antimicrobial: Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., S. aureus).

- Mechanistic studies :

- Molecular docking to predict binding affinity with target proteins (e.g., acetylcholinesterase for neuroactivity) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Data reconciliation :

Compare assay conditions (e.g., cell line passage number, serum concentration).

Validate purity via HPLC-MS; impurities >0.4% may skew bioactivity results.

Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What analytical methods are suitable for detecting and quantifying degradation products during stability studies?

- HPLC-DAD/UV : Use C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% formic acid) for separation.

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed benzyl groups) via fragmentation patterns (m/z 239.26 → 91.05 for benzyl loss) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for acylation steps to avoid hydrolysis of reactive intermediates .

- Crystallography : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals for X-ray analysis .

- Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) to validate assay reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.